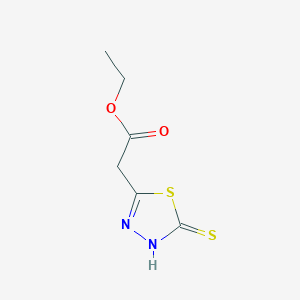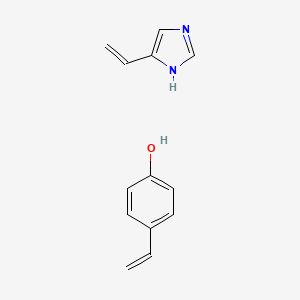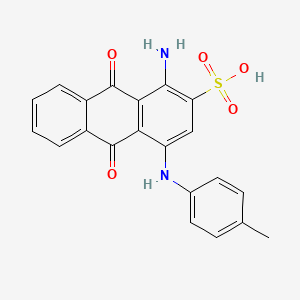
1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid is a complex organic compound with a molecular formula of C21H16N2O5S. This compound is known for its unique structure, which includes an anthracene core substituted with amino, sulfonic acid, and p-toluidino groups. It is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid involves multiple steps. One common synthetic route includes the following steps:
Nitration: The anthracene core is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin and hydrochloric acid.
Substitution: The p-toluidino group is introduced through a substitution reaction, often using p-toluidine and appropriate catalysts.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the anthracene core.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include sulfuric acid, potassium permanganate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interact with DNA.
Mechanism of Action
The mechanism of action of 1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound can interact with various enzymes, affecting their activity and leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
1-Amino-9,10-dihydro-9,10-dioxo-4-p-toluidinoanthracene-2-sulphonic acid can be compared with other anthracene derivatives such as:
1-Amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid: This compound lacks the p-toluidino and sulfonic acid groups, making it less versatile in certain applications.
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydro-anthracene-2-carboxylic acid: The presence of a hydroxy group instead of a sulfonic acid group alters its chemical reactivity and applications.
1-Amino-9,10-dioxo-9,10-dihydro-4-(3-(2-sulfooxyethylsulfonyl)anilino)anthracene-2-sulfonic acid: This compound has additional sulfooxyethylsulfonyl groups, which can enhance its solubility and reactivity.
The unique combination of functional groups in this compound makes it particularly valuable in applications requiring specific interactions with biological molecules and complex chemical reactions.
Properties
CAS No. |
25912-94-1 |
|---|---|
Molecular Formula |
C21H16N2O5S |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
1-amino-4-(4-methylanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C21H16N2O5S/c1-11-6-8-12(9-7-11)23-15-10-16(29(26,27)28)19(22)18-17(15)20(24)13-4-2-3-5-14(13)21(18)25/h2-10,23H,22H2,1H3,(H,26,27,28) |
InChI Key |
BSXYUOSITLGJAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)

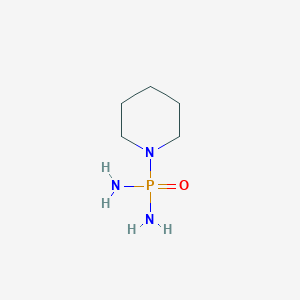
![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
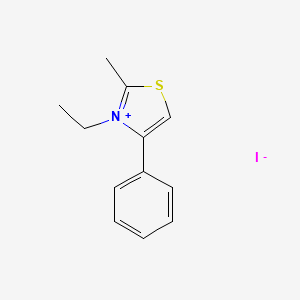
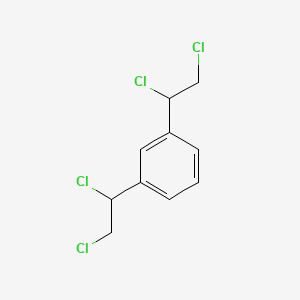
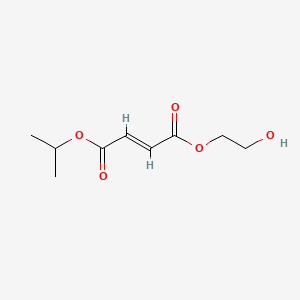
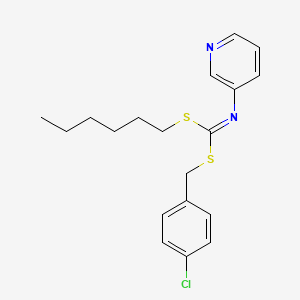
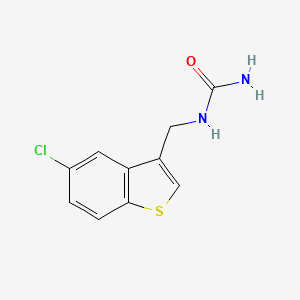
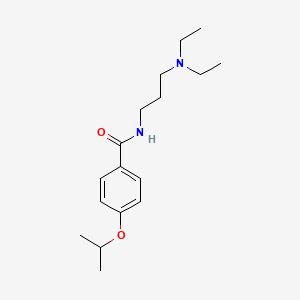
![Ethyl 4-{[(3-methylquinoxalin-2-yl)methyl]amino}benzoate](/img/structure/B14692453.png)
